Lipophilicity (LogP) Enhancement of the 2,6-Difluorobenzyl Analog vs. Unsubstituted Benzyl Analog
The 2,6-difluorobenzyl substitution increases the calculated LogP of 1-{[(2,6-difluorophenyl)methyl]amino}propan-2-ol to 1.54, compared with 1.26 for the direct non-fluorinated analog 1-(benzylamino)propan-2-ol . The 2,4-difluorobenzyl regioisomer exhibits an intermediate LogP of 1.44, demonstrating that the 2,6-substitution pattern achieves the highest lipophilicity among benzylamino-propanol variants .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.54 (1-{[(2,6-difluorophenyl)methyl]amino}propan-2-ol) |
| Comparator Or Baseline | LogP = 1.26 (1-(benzylamino)propan-2-ol, CAS 27159-32-6); LogP = 1.44 (1-((2,4-difluorobenzyl)amino)propan-2-ol) |
| Quantified Difference | ΔLogP = +0.28 vs. non-fluorinated analog (+22% increase); ΔLogP = +0.10 vs. 2,4-difluoro regioisomer (+7% increase) |
| Conditions | Calculated LogP values from vendor technical datasheets (Fluorochem, ChemScene); identical computational methodology applied across compounds |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and non-specific protein binding in biological assays, making the 2,6-difluorobenzyl analog the preferred choice when increased logD is desired for target engagement in cell-based or in vivo models.
